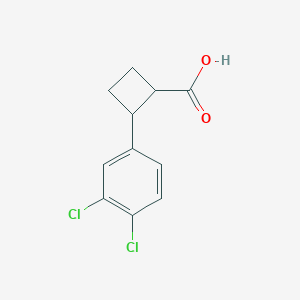

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Description

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-9-4-1-6(5-10(9)13)7-2-3-8(7)11(14)15/h1,4-5,7-8H,2-3H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEDFIAXNJMHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[2+2] Cycloaddition and Its Adaptations

The [2+2] cycloaddition reaction is a cornerstone for constructing strained cyclobutane rings. In the context of 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, this method could involve the photochemical or thermal coupling of ethylene derivatives with dichlorophenyl-containing olefins. For example, ultraviolet irradiation of 3,4-dichlorostyrene with a substituted acrylate ester may yield the cyclobutane intermediate. However, stereochemical control remains a limitation, often resulting in mixtures of cis and trans isomers.

Ring-Expansion via Cyclization

Alternative routes leverage cyclization reactions, such as the intramolecular nucleophilic displacement observed in CN101555205B. Here, sodium hydride-mediated deprotonation of diethyl malonate facilitates cyclization with 2,2-dichloromethyl-1,3-dioxolane, forming a bicyclic intermediate. Hydrolysis with hydrochloric acid then yields 3-oxo-1-cyclobutanecarboxylic acid. Adapting this method, replacing the dioxolane precursor with a dichlorophenyl-substituted analog could theoretically produce the target compound.

Functionalization of the Cyclobutane Core

Introduction of the 3,4-Dichlorophenyl Group

Post-cyclization functionalization often employs cross-coupling reactions. A Suzuki-Miyaura coupling between a cyclobutane boronic ester and 3,4-dichlorophenyl bromide could install the aryl group. For instance, CN103467270A demonstrates the use of palladium catalysts in analogous systems, achieving yields up to 78% for aryl-cyclobutane derivatives.

Carboxylic Acid Formation via Hydrolysis

The terminal carboxylic acid moiety is typically introduced through hydrolysis of nitriles or esters. In CN101555205B, 5,8-dioxy-spirooctane-2,2-dicarboxylic acid diisopropyl ester undergoes acid-catalyzed hydrolysis to yield 3-oxo-1-cyclobutanecarboxylic acid with yields up to 92.1%. Applying similar conditions to a dichlorophenyl-substituted ester precursor may yield the desired carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Efficiency and Yield Optimization

The following table summarizes key reaction parameters from analogous syntheses:

| Step | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|

| Cyclobutane formation | NaH, DMF, 80°C, 40 hrs | 63.3 | |

| Hydrolysis | 25% HCl, 100°C, 45 hrs | 92.1 | |

| Ozonolysis | O₃, CH₂Cl₂, -50°C, then DMS | 78 |

Challenges in Stereoselectivity and Purification

The steric hindrance imposed by the 3,4-dichlorophenyl group complicates both ring formation and subsequent functionalization. Chromatographic purification, as described in CN103467270A, is often necessary to isolate the desired diastereomers, increasing process complexity.

Industrial-Scale Considerations

Cost and Scalability of Starting Materials

The commercial availability of 3,4-dichlorophenyl precursors significantly impacts feasibility. Routes utilizing commodity chemicals like diethyl malonate (CN101555205B) are economically favorable, whereas specialized catalysts (e.g., Pd(PPh₃)₄) may limit scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid

- 2-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid

- 2-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid

Uniqueness

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is unique due to its cyclobutane ring, which imparts distinct chemical properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Chemical Structure and Properties

2-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, with the molecular formula CHClO, features a cyclobutane ring substituted with a carboxylic acid group and a 3,4-dichlorophenyl moiety. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry.

Synthesis

The synthesis typically involves the cyclization of 3,4-dichlorophenylacetic acid with a cyclobutanone derivative under acidic conditions. The reaction is performed at elevated temperatures to facilitate the formation of the cyclobutane ring, followed by purification methods such as crystallization to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. For instance, it may act as an agonist for certain G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory : It has been studied for its ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Anticancer : Preliminary studies suggest potential anticancer properties, possibly through apoptosis induction in cancer cells.

- Analgesic : Some studies have indicated pain-relieving effects, making it a candidate for further exploration in pain management therapies.

Comparative Activity

When compared to similar compounds such as 2-(3,4-Dichlorophenyl)cyclopropanecarboxylic acid and 2-(3,4-Dichlorophenyl)cyclopentanecarboxylic acid, this compound demonstrates unique biological profiles due to its distinct cyclobutane structure. This structural uniqueness may influence its binding affinity and specificity towards biological targets.

Study on GPR-40 Agonists

A notable study synthesized derivatives of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid and evaluated their activity as GPR-40 agonists. The results showed micromolar activity against this receptor, indicating that structural modifications can enhance biological efficacy. This study underscores the potential of cyclobutane derivatives in drug discovery aimed at metabolic disorders .

Anticancer Activity Assessment

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis pathways. Further research is required to elucidate the full scope of its anticancer mechanisms and therapeutic potential.

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.